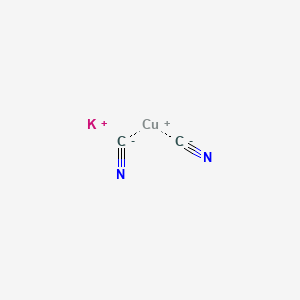

Cuprous potassium cyanide

Description

Properties

IUPAC Name |

potassium;copper(1+);dicyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CN.Cu.K/c2*1-2;;/q2*-1;2*+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVDPWEKOUUEEBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[C-]#N.[K+].[Cu+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

KCu(CN)2, C2CuKN2 | |

| Record name | POTASSIUM CUPROCYANIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4301 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901014552 | |

| Record name | Cuprous potassium cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901014552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Potassium cuprocyanide appears as a white crystalline solid. Denser than water. Contact may cause irritation to skin, eyes, and mucous membranes. May be toxic by ingestion and inhalation., White solid; Contains at least 26% copper and 1-3% free KCN; [Hawley] Reddish, lustrous, odorless solid; Inslouble in water; [MP Biomedicals MSDS] | |

| Record name | POTASSIUM CUPROCYANIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4301 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Copper(I) potassium cyanide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8059 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13682-73-0 | |

| Record name | POTASSIUM CUPROCYANIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4301 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cuprate(1-), bis(cyano-κC)-, potassium (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13682-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cuprous potassium cyanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013682730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cuprate(1-), bis(cyano-.kappa.C)-, potassium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cuprous potassium cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901014552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium dicyanocuprate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.797 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

**A Technical Guide to the Crystal Structure of Cuprous Potassium Cyanide (KCu(CN)₂) **

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of cuprous potassium cyanide, KCu(CN)₂, also known as potassium dicyanocuprate(I). The document outlines its unique structural characteristics, presents detailed crystallographic data in tabular format, and describes the experimental protocols for its synthesis and structural determination.

Introduction and Structural Overview

Cuprous potassium cyanide (CAS No: 13682-73-0) is a white, crystalline inorganic coordination compound with the chemical formula KCu(CN)₂.[1][2] Unlike its silver and gold analogs which form simple, discrete linear [M(CN)₂]⁻ ions, the solid-state structure of KCu(CN)₂ is polymeric.[2] Single-crystal X-ray diffraction studies have definitively shown that its structure consists of helical anionic chains of –[Cu(CN)]– units linked together.[2] In this polymeric arrangement, each copper(I) center is three-coordinate, a significant deviation from the two-coordinate linear geometry often assumed for d¹⁰ metal cyanide complexes.[2] This unique structural motif is crucial for understanding its chemical properties and applications, particularly in electroplating and organic synthesis.

Crystallographic Data

The crystal structure of KCu(CN)₂ has been determined with high precision. The compound crystallizes in the monoclinic system with the space group P2₁/c.[2] The key crystallographic parameters are summarized in the tables below.

Table 1: Key Crystallographic Parameters

| Parameter | Value |

| Crystal System | Monoclinic[2] |

| Space Group | P2₁/c[2][3] |

| Lattice Parameters | |

| a | 7.43 Å[3] |

| b | 7.75 Å[3] |

| c | 7.67 Å[3] |

| α | 90.00°[3] |

| β | 99.87°[3] |

| γ | 90.00°[3] |

| Unit Cell Volume | 435.59 ų[3] |

| Formula Units (Z) | 4 |

Table 2: Atomic Positional Parameters

Fractional atomic coordinates for the asymmetric unit of the KCu(CN)₂ crystal structure.

| Atom | Wyckoff Symbol | x | y | z |

| K | 4e | 0.181348 | 0.423767 | 0.310315 |

| Cu | 4e | 0.083403 | 0.881053 | 0.100833 |

| C1 | 4e | 0.212022 | 0.084242 | 0.049333 |

| C2 | 4e | 0.539589 | 0.696124 | 0.32524 |

| N1 | 4e | 0.479738 | 0.249571 | 0.535564 |

| N2 | 4e | Data not explicitly provided in search results | ||

| Data sourced from the Materials Project, mp-6802.[3] |

Table 3: Selected Bond Distances and Angles

This table summarizes the key interatomic distances and angles, highlighting the coordination environment of the copper(I) ion.

| Bond/Angle | Distance (Å) / Angle (°) | Description |

| Cu–C | 1.90 Å, 1.92 Å[3] | Bonds to two carbon atoms from cyanide ligands. |

| Cu–N | 2.00 Å[3] | Bond to a nitrogen atom from an adjacent cyanide. |

| C–N | 1.18 Å, 1.19 Å[3] | Intramolecular bond within the cyanide ligands. |

| K–N | 2.82 - 3.32 Å[3] | Ionic interactions between potassium and nitrogen atoms. |

Coordination Environment

-

Copper(I) Ion : The Cu⁺ ion exhibits a distorted trigonal non-coplanar geometry, being bonded to two carbon atoms and one nitrogen atom.[3] This three-fold coordination is a defining feature of its polymeric structure.[2]

-

Potassium Ion : The K⁺ ion is in a 6-coordinate environment, bonded to six nitrogen atoms from the surrounding cyanide ligands.[3]

Experimental Protocols

The determination of the KCu(CN)₂ crystal structure relies on precise synthesis of high-quality single crystals followed by detailed X-ray diffraction analysis.

Synthesis of KCu(CN)₂ Single Crystals

This protocol describes a conventional method for synthesizing KCu(CN)₂ crystals suitable for diffraction studies.

Materials:

-

Cuprous Cyanide (CuCN), high purity

-

Potassium Cyanide (KCN), high purity

-

Deionized water

Procedure:

-

Preparation of Solution: Prepare an aqueous solution of potassium cyanide (KCN). The reaction is typically performed at ambient temperature.[2]

-

Dissolution of CuCN: Slowly add cuprous cyanide (CuCN) powder to the KCN solution with continuous stirring. CuCN is insoluble in water but dissolves in the presence of excess cyanide ions to form the soluble dicyanocuprate(I) complex.[2] The molar ratio of KCN to CuCN is a critical parameter and is often adjusted to be greater than 1:1 to ensure complete dissolution.[2]

-

Crystallization: Filter the resulting solution to remove any undissolved impurities. Allow the clear filtrate to stand undisturbed in a vessel covered with perforated film to permit slow evaporation of the solvent.[4]

-

Isolation: Over several days, white, monoclinic prismatic crystals of KCu(CN)₂ will form.[2] The crystals can be isolated from the mother liquor by filtration.

Safety Precautions: All manipulations involving cyanide salts must be conducted in a well-ventilated fume hood. Cyanides are highly toxic, and there is a risk of evolving poisonous hydrogen cyanide (HCN) gas, especially in acidic conditions.[2][5] Appropriate personal protective equipment (PPE) is mandatory.

Crystal Structure Determination by Single-Crystal X-ray Diffraction

This protocol outlines the general workflow for analyzing the synthesized crystals.

Methodology:

-

Crystal Selection and Mounting: A suitable single crystal (typically <0.25 mm in its largest dimension, transparent, and without visible defects) is selected under a microscope.[4] It is then mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[6] The crystal is cooled (e.g., to 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the intensities and positions of the diffracted X-rays are collected by a detector as the crystal is rotated.[6]

-

Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms are determined using direct methods or Patterson methods, which interpret the diffraction pattern to generate an initial structural model.[6]

-

Structure Refinement: The initial atomic model is refined using least-squares techniques.[6] This iterative process adjusts atomic positions, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data, resulting in a precise and accurate final structure.

Visualization of Experimental Workflow

The logical flow from chemical synthesis to final structural analysis is a critical process in crystallography. The following diagram illustrates this workflow.

Workflow for KCu(CN)₂ Crystal Structure Analysis.

References

- 1. Cuprous potassium cyanide | KCu(CN)2 | CID 61666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cuprous potassium cyanide | 13682-73-0 | Benchchem [benchchem.com]

- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 4. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 5. CUPROUS POTASSIUM CYANIDE | 13682-73-0 [chemicalbook.com]

- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]

Navigating the Solubility of Cuprous Potassium Cyanide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Cuprous potassium cyanide, systematically known as potassium dicyanocuprate(I) [KCu(CN)₂], is a key inorganic complex with significant applications in electroplating and as a reagent in organic synthesis, particularly in cyanation reactions. Its efficacy in these roles is often dictated by its solubility and behavior in non-aqueous media. This technical guide provides a comprehensive overview of the available knowledge on the solubility of cuprous potassium cyanide in organic solvents, addresses the current scarcity of quantitative data, and furnishes a detailed protocol for its experimental determination.

Understanding the Solubility Profile

Cuprous potassium cyanide is a complex salt formed from the reaction of cuprous cyanide (CuCN) with potassium cyanide (KCN).[1] The solubility of KCu(CN)₂ in any given solvent is influenced by the solvation of the potassium cation (K⁺) and the dicyanocuprate(I) anion ([Cu(CN)₂]⁻). While readily soluble in water, its behavior in organic solvents is less documented.[2]

The solubility of its constituent parts can offer some initial insights. Cuprous cyanide, while insoluble in water and ethanol, demonstrates solubility in coordinating solvents like pyridine and N-methylpyrrolidone (NMP) through the formation of complexes. It also shows some degree of solubility in polar aprotic solvents such as acetonitrile and dimethylformamide (DMF).[3] Potassium cyanide is known to be soluble in glycerol, methanol, and formamide, with slight solubility in ethanol.[4][5][6] This suggests that cuprous potassium cyanide would likely exhibit favorable solubility in polar organic solvents, particularly those capable of effectively solvating both the cation and the complex anion.

Quantitative Solubility Data

A thorough review of scientific literature reveals a notable absence of comprehensive, tabulated quantitative data for the solubility of cuprous potassium cyanide in a wide range of organic solvents. The data that is available is often qualitative or inferred from its utility in specific reaction media. The following table summarizes the available qualitative and anecdotal solubility information.

| Organic Solvent Family | Solvent Example | Reported Solubility of KCu(CN)₂ or its Components | Reference |

| Polar Aprotic | Dimethylformamide (DMF) | CuCN is soluble.[3] | [3] |

| Acetonitrile | CuCN has some degree of solubility.[3] | [3] | |

| N-Methylpyrrolidone (NMP) | CuCN is soluble. | ||

| Polar Protic | Methanol | KCN is soluble.[4][5] | [4][5] |

| Ethanol | CuCN is insoluble; KCN is slightly soluble.[4] | [4] | |

| Glycerol | KCN is soluble.[4][5] | [4][5] | |

| Formamide | KCN is soluble.[4][5] | [4][5] | |

| Nitrogen Heterocycles | Pyridine | CuCN is soluble. |

Experimental Protocol for Solubility Determination

Given the lack of published quantitative data, researchers may need to determine the solubility of cuprous potassium cyanide in specific organic solvents for their applications. The following is a detailed methodology for the experimental determination of solubility using an isothermal equilibrium method.

Objective: To determine the saturation solubility of cuprous potassium cyanide in a given organic solvent at a specific temperature.

Materials:

-

Cuprous potassium cyanide (KCu(CN)₂) of high purity

-

Anhydrous organic solvent of interest

-

Temperature-controlled shaker or incubator

-

Calibrated thermometer

-

Inert gas (e.g., nitrogen or argon)

-

Syringe filters (chemically compatible with the solvent)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES) for copper analysis.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid cuprous potassium cyanide to a known volume of the organic solvent in a sealed, airtight vessel. The presence of excess solid is crucial to ensure saturation.

-

Place the vessel in a temperature-controlled shaker or incubator set to the desired experimental temperature.

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibrium may need to be determined empirically.

-

Throughout the equilibration, maintain a slight positive pressure of an inert gas to prevent the ingress of moisture, which could affect solubility.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is assumed, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant liquid using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the withdrawn sample through a syringe filter (also pre-warmed) into a pre-weighed, sealed container. This step is critical to remove any undissolved solid particles.

-

-

Sample Analysis:

-

Determine the mass of the filtered solution.

-

Carefully evaporate the solvent from the sample under reduced pressure or a gentle stream of inert gas.

-

Once the solvent is removed, weigh the remaining solid residue (KCu(CN)₂).

-

Alternatively, for higher accuracy, the concentration of copper in the filtered solution can be determined using AAS or ICP-OES. This requires the preparation of a calibration curve with known concentrations of a copper standard in the same solvent.

-

-

Calculation of Solubility:

-

Gravimetric Method: Solubility ( g/100 mL) = (mass of residue / volume of sample) * 100

-

Spectroscopic Method: Determine the concentration of copper from the calibration curve and convert it to the concentration of KCu(CN)₂ using its molar mass.

-

Safety Precautions:

-

Cuprous potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Be aware of the hazards of the organic solvents used.

Logical Workflow and Visualization

In the context of organic synthesis, the dissolution of cuprous potassium cyanide is a critical preparatory step for its use as a cyanating agent. The following diagram illustrates a typical workflow for its application in a synthetic reaction.

The provided workflow diagram outlines the key stages from solvent selection and dissolution of cuprous potassium cyanide to the final characterization of the synthesized product. This visualization emphasizes the logical progression of a typical synthetic procedure involving this reagent.

References

synthesis mechanism of potassium dicyanocuprate(I)

An In-depth Technical Guide to the Synthesis Mechanism of Potassium Dicyanocuprate(I)

Potassium dicyanocuprate(I), with the chemical formula KCu(CN)₂, is an inorganic coordination compound of significant interest in various chemical applications, including electroplating and as a reagent in organic synthesis. This technical guide provides a comprehensive overview of the core synthesis mechanisms, detailed experimental protocols, and the critical parameters governing its formation. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the synthesis of this compound.

Core Synthesis Mechanisms

The synthesis of potassium dicyanocuprate(I) is primarily centered around the formation of the stable linear dicyanocuprate(I) anion, [Cu(CN)₂]⁻. Several routes can be employed to achieve this, each with distinct advantages and challenges.

Conventional Synthesis: Direct Complexation

The most straightforward method involves the direct reaction of cuprous cyanide (CuCN) with potassium cyanide (KCN).[1] Cuprous cyanide is insoluble in water, and its dissolution is achieved through complexation with cyanide ions provided by the highly soluble potassium cyanide.[1]

The fundamental reaction is: CuCN (s) + KCN (aq) → K[Cu(CN)₂] (aq)

The stoichiometry of this reaction is a critical factor.[1] In practice, an excess of potassium cyanide is often used to ensure the complete dissolution of cuprous cyanide and to shift the equilibrium towards the formation of the stable dicyanocuprate(I) ion.[1] The concentration of free cyanide ions also influences which copper-cyanide complex predominates in the solution. While the dicyanocuprate(I) ion, [Cu(CN)₂]⁻, is the primary product, other species such as the tricyanocuprate(I) ion, [Cu(CN)₃]²⁻, can form in the presence of a larger excess of cyanide.[1][2]

Reductive Synthesis from Copper(II) Salts

An alternative pathway begins with a more common copper(II) salt, such as copper(II) sulfate (CuSO₄). This method involves an in-situ reduction of Cu(II) to Cu(I) in the presence of cyanide ions. A reducing agent, such as sodium bisulfite (NaHSO₃) or potassium metabisulfite (K₂S₂O₅), is typically used.[1][2]

The overall reaction is a redox process. Historically, treating copper(II) sulfate directly with sodium or potassium cyanide would produce copper(I) cyanide and the toxic gas cyanogen ((CN)₂).[2] 2 CuSO₄ + 4 KCN → 2 CuCN + (CN)₂ + 2 K₂SO₄

To avoid the formation of cyanogen, a reducing agent is first added to the copper(II) sulfate solution to reduce Cu²⁺ to Cu⁺.[2] Subsequently, the addition of potassium cyanide leads to the precipitation of cuprous cyanide, which then dissolves in excess cyanide to form the desired complex.

Electrochemical Synthesis

Electrochemical methods provide a scalable and highly controllable route for the synthesis of potassium dicyanocuprate(I).[1] This process, known as electrodeposition, utilizes controlled-potential electrolysis. A copper anode and an inert cathode (such as platinum) are immersed in a potassium cyanide electrolyte solution.[1]

Upon applying a voltage, the copper anode dissolves, releasing cuprous ions (Cu⁺) into the solution. These ions then react with the cyanide ions in the electrolyte to form the dicyanocuprate(I) complex.[1]

Anode (Oxidation): Cu(s) → Cu⁺(aq) + e⁻ Complexation: Cu⁺(aq) + 2 CN⁻(aq) → [Cu(CN)₂]⁻(aq)

This method avoids the handling of solid cuprous cyanide and allows for precise control over the concentration of the product.

Experimental Protocols

Extreme caution must be exercised when performing these experiments due to the high toxicity of cyanide compounds. All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment must be worn. Hydrogen cyanide gas, which is extremely poisonous, can be evolved if the solution becomes acidic.

Protocol 1: Conventional Synthesis from CuCN and KCN

Objective: To synthesize potassium dicyanocuprate(I) by direct complexation of cuprous cyanide and potassium cyanide.

Materials:

-

Cuprous cyanide (CuCN)

-

Potassium cyanide (KCN)

-

Deionized water

Procedure:

-

In a fume hood, prepare a solution of potassium cyanide by dissolving a stoichiometric amount (or a slight excess) in deionized water with stirring.

-

Slowly add solid cuprous cyanide to the stirring KCN solution at ambient temperature.

-

Continue stirring until all the cuprous cyanide has dissolved, resulting in a clear, colorless solution of potassium dicyanocuprate(I).

-

The resulting solution can be used directly for applications like electroplating, or the solid product can be crystallized by controlled evaporation of the solvent.

Protocol 2: Reductive Synthesis from CuSO₄

Objective: To synthesize potassium dicyanocuprate(I) from copper(II) sulfate via in-situ reduction.

Materials:

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium bisulfite (NaHSO₃)

-

Potassium cyanide (KCN)

-

Deionized water

Procedure:

-

Dissolve copper(II) sulfate pentahydrate in deionized water in a beaker to form a blue solution.

-

Slowly add a solution of sodium bisulfite to the stirring copper sulfate solution. The solution will turn green, indicating the reduction of Cu(II) to Cu(I).[2] This step should be performed at a controlled temperature, for instance, around 60°C.[2]

-

In a separate beaker, carefully prepare a solution of potassium cyanide in deionized water.

-

Slowly add the potassium cyanide solution to the green copper(I) solution. A precipitate of cuprous cyanide (CuCN) will form.

-

Continue adding the potassium cyanide solution until the precipitate redissolves, forming the soluble K[Cu(CN)₂] complex. An excess of KCN is required for this step.

-

The resulting solution can be filtered to remove any impurities and then used for further applications.

Protocol 3: Electrochemical Synthesis

Objective: To synthesize potassium dicyanocuprate(I) via anodic dissolution of copper.

Materials & Equipment:

-

High-purity copper foil or rod (anode)

-

Platinum foil or mesh (cathode)

-

Potassium cyanide (KCN)

-

Deionized water

-

Electrolysis cell

-

DC power supply

Procedure:

-

Prepare an electrolyte solution of potassium cyanide (e.g., 0.5–1.0 M) in deionized water.[1]

-

Assemble the electrolysis cell with the copper anode and platinum cathode, ensuring they do not touch.

-

Immerse the electrodes in the KCN electrolyte solution.

-

Connect the electrodes to the DC power supply and apply a controlled voltage (e.g., 1.5–2.0 V).[1]

-

As the electrolysis proceeds, the copper anode will dissolve, and the concentration of potassium dicyanocuprate(I) in the electrolyte will increase.

-

The process can be monitored by measuring the mass loss of the anode or by analytical techniques to determine the concentration of the complex in solution.

Quantitative Data Summary

The choice of synthesis method depends on factors such as scale, desired purity, and available equipment. The table below summarizes the key aspects of each method.

| Synthesis Method | Key Reactants | Typical Conditions | Advantages | Disadvantages |

| Conventional | CuCN, KCN | Ambient temperature[1] | Simple, direct, avoids complex redox steps[1] | CuCN can be difficult to handle; yields can be moderate (~30%)[1] |

| Reductive | CuSO₄, KCN, NaHSO₃ | 40-60°C for reduction[1][2] | Uses common copper salts; avoids handling solid CuCN initially | More complex reaction; potential for side reactions |

| Electrochemical | Copper metal, KCN | 1.5–2.0 V, 0.5–1.0 M KCN[1] | Scalable, highly controllable, high purity[1] | Requires specialized electrochemical equipment[1] |

Visualizations

The following diagrams illustrate the chemical pathways and workflows involved in the synthesis of potassium dicyanocuprate(I).

Caption: Chemical pathways for conventional and reductive synthesis of K[Cu(CN)₂].

Caption: Experimental workflow for the conventional synthesis of K[Cu(CN)₂].

Caption: Equilibrium of copper(I) cyanide complexes with varying cyanide concentration.

References

Thermogravimetric Analysis of Cuprous Potassium Cyanide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cuprous potassium cyanide, systematically known as potassium dicyanocuprate(I) (KCu(CN)₂), is an inorganic coordination compound with significant applications in electroplating and organic synthesis. Understanding its thermal stability and decomposition pathway is crucial for safe handling, process optimization, and predicting potential hazards. Thermogravimetric analysis (TGA) is a fundamental technique for characterizing these thermal properties. This technical guide provides a comprehensive overview of the principles of TGA as they apply to KCu(CN)₂, outlines a general experimental protocol, and discusses the theoretical thermal decomposition pathway.

Please note: Despite a comprehensive search of available scientific literature, specific experimental thermogravimetric analysis data for pure cuprous potassium cyanide was not found. Therefore, the quantitative data and decomposition pathways presented herein are based on the general chemical properties of the compound and its constituent ions, as well as data from related cyanide complexes.

Introduction to Cuprous Potassium Cyanide

Cuprous potassium cyanide is a white, water-soluble crystalline solid.[1] It is a coordination complex where a central copper(I) ion is coordinated to two cyanide ligands, forming the dicyanocuprate(I) anion, [Cu(CN)₂]⁻, with potassium as the counter-ion.[1] The compound is known to be toxic and decomposes upon heating to produce corrosive and toxic fumes, including hydrogen cyanide.[1]

Chemical and Physical Properties:

| Property | Value |

| Chemical Formula | KCu(CN)₂ |

| Molar Mass | 154.68 g/mol |

| Appearance | White crystalline solid |

| Solubility | Water soluble |

Principles of Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a thermal analysis technique where the mass of a sample is measured over time as the temperature changes. This method provides valuable information about the thermal stability of a material, its composition, and any physical or chemical changes associated with mass loss or gain. A typical TGA instrument consists of a high-precision balance with a sample pan located inside a furnace. The temperature of the furnace is controlled by a computer program, and the mass of the sample is recorded continuously. The resulting data is plotted as mass or mass percentage as a function of temperature, known as a TGA curve. The derivative of this curve (DTG curve) can be used to determine the temperatures at which the rate of mass loss is maximal.

General Experimental Protocol for TGA of a Metal Cyanide Complex

While a specific protocol for KCu(CN)₂ is not available, a general procedure for conducting TGA on a similar air-sensitive and potentially hazardous inorganic salt would be as follows:

Instrumentation: A calibrated thermogravimetric analyzer coupled with a mass spectrometer (TGA-MS) is ideal for identifying the gaseous decomposition products.

Sample Preparation:

-

Due to the hygroscopic and toxic nature of many cyanide salts, sample handling should be performed in an inert atmosphere (e.g., a glovebox).

-

A small, consistent sample mass (typically 5-10 mg) is weighed accurately into an inert sample pan (e.g., alumina or platinum).

TGA Parameters:

-

Atmosphere: A controlled atmosphere is crucial. An inert gas, such as nitrogen or argon, is typically used to prevent oxidation of the sample or its decomposition products. A flow rate of 20-50 mL/min is common.

-

Temperature Program:

-

An initial isothermal period at a low temperature (e.g., 30°C) for a few minutes to allow the instrument to stabilize.

-

A linear heating ramp, typically at a rate of 10-20°C/min, to the desired final temperature (e.g., 800-1000°C). The heating rate can be varied to study the kinetics of decomposition.

-

-

Data Collection: The mass of the sample and the temperature are recorded continuously throughout the experiment.

Theoretical Thermal Decomposition Pathway of Cuprous Potassium Cyanide

In the absence of experimental TGA-MS data, a hypothetical thermal decomposition pathway for KCu(CN)₂ in an inert atmosphere can be proposed based on the chemistry of its components. The decomposition is expected to be a multi-step process.

Hypothetical Decomposition Steps:

-

Initial Decomposition: Upon heating, the complex is likely to decompose, breaking the coordination bonds. The cyanide ligands may be released as cyanogen gas ((CN)₂), or the compound might disproportionate. A plausible initial decomposition could yield potassium cyanide (KCN), copper(I) cyanide (CuCN), and potentially elemental copper and cyanogen.

-

Decomposition of Intermediates:

-

Potassium Cyanide (KCN): KCN is thermally stable and melts at 634.5°C.[2] Significant decomposition would occur at higher temperatures.

-

Copper(I) Cyanide (CuCN): This compound is also relatively stable but will decompose at high temperatures to form copper and cyanogen.

-

Overall Reaction (Hypothetical):

2 KCu(CN)₂ (s) → 2 KCN (s) + 2 Cu (s) + (CN)₂ (g)

It is also possible that at very high temperatures, potassium cyanide could decompose further, and side reactions involving the liberated cyanide species could occur.

Data Presentation (Hypothetical)

The following table summarizes the expected, though not experimentally verified, thermal events for cuprous potassium cyanide based on the theoretical pathway described above.

| Temperature Range (°C) | Mass Loss (%) | Gaseous Products Evolved (Hypothetical) | Solid Residue (Hypothetical) |

| T > 400 (onset) | To be determined | (CN)₂ | KCN, Cu |

Visualizations

The following diagrams illustrate a general experimental workflow for TGA and the hypothetical thermal decomposition pathway of cuprous potassium cyanide.

Caption: A flowchart illustrating the general experimental workflow for the thermogravimetric analysis of a sensitive compound like cuprous potassium cyanide.

Caption: A diagram showing the hypothetical thermal decomposition pathway of cuprous potassium cyanide in an inert atmosphere.

Conclusion

References

Spectroscopic Properties of Potassium Dicyanocuprate(I): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of potassium dicyanocuprate(I), K[Cu(CN)₂]. As a key compound in various chemical syntheses and materials science applications, a thorough understanding of its spectroscopic signature is crucial for characterization, quality control, and the development of new applications. This document synthesizes available data from vibrational, nuclear magnetic resonance, and electronic spectroscopy, offering a detailed analysis of the compound's structural and electronic features. Methodologies for key experiments are detailed, and quantitative data are presented in tabular format for clarity and comparative purposes.

Introduction: Structure and Bonding

Potassium dicyanocuprate(I) is an inorganic coordination compound featuring a copper(I) metal center. The copper(I) ion possesses a d¹⁰ electronic configuration, which dictates many of its spectroscopic and physical properties, such as its typical white or colorless appearance due to the absence of d-d electronic transitions.

While often represented by the simple formula K[Cu(CN)₂], X-ray diffraction studies have revealed that in the solid state, it does not consist of discrete, linear [Cu(CN)₂]⁻ anions. Instead, it forms a polymeric structure. This structure is composed of helical anionic chains of -[Cu(CN)]- units linked together, where each copper(I) center is three-coordinate, a departure from the two-coordinate linear geometry seen in its silver and gold analogs.

Vibrational Spectroscopy

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is a powerful tool for probing the bonding within the dicyanocuprate(I) anion. The most diagnostic vibrational mode is the cyanide stretching frequency, ν(C≡N).

| Compound/Ion | ν(C≡N) (cm⁻¹) | Spectroscopy Type | Reference Compound |

| Free Cyanide Ion (CN⁻) | ~2080 | IR/Raman | - |

| K₃[Cu(CN)₄] | 2094 | IR | - |

| CuCN-pyridine adducts | 2128 - 2172 | Raman | - |

| K[Cu₂(CN)₃]·H₂O | 2100 - 2150 | IR | - |

Table 1: Comparative C≡N Stretching Frequencies

The expected IR and Raman spectra of K[Cu(CN)₂] would be dominated by the ν(C≡N) stretching mode, likely appearing in the 2090-2150 cm⁻¹ range. The presence of multiple bands in this region could indicate different cyanide environments within the polymeric structure or solid-state effects such as crystal splitting. Other expected, weaker bands include the Cu-C stretching and δ(Cu-C≡N) bending modes at lower frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR characterization of potassium dicyanocuprate(I) is challenging due to the nature of its constituent nuclei. Direct experimental NMR data for K[Cu(CN)₂] are scarce in the literature. However, an analysis of its components and related compounds allows for a prediction of its NMR properties.

Copper (⁶³Cu and ⁶⁵Cu) NMR: Copper has two NMR-active isotopes, ⁶³Cu and ⁶⁵Cu, both of which are quadrupolar (spin I = 3/2).[1] NMR is generally applicable only to diamagnetic Cu(I) complexes, as Cu(II) is paramagnetic.[1] The signals for Cu(I) are typically very broad due to the large quadrupolar moment, making high-resolution solution NMR difficult.[1][2] Solid-state NMR is a more suitable technique for such nuclei.[2][3] The chemical shift of ⁶³Cu is highly sensitive to the coordination environment, spanning a wide range.[1] For K[Cu(CN)₂], a broad signal would be expected, with its chemical shift indicative of the three-coordinate geometry.

Carbon (¹³C) and Nitrogen (¹⁵N) NMR: The cyanide ligands can be studied using ¹³C and ¹⁵N NMR. In the solid state, the chemical shielding tensors for these nuclei are expected to be axially symmetric, consistent with the linear C≡N group. For the closely related copper(I) cyanide (CuCN), which also features a polymeric structure, solid-state NMR has been successfully applied.[4] One-bond spin-spin coupling to the copper nuclei (¹J(⁶³Cu,¹³C) and ¹J(⁶³Cu,¹⁵N)) can provide valuable information about the Cu-CN bond.[4]

Potassium (³⁹K) NMR: ³⁹K is also a quadrupolar nucleus (I = 3/2) with low sensitivity.[5] Its NMR signals are generally broad, and its application is often limited to studying potassium ion binding and coordination in solution or the solid state.[5][6] For K[Cu(CN)₂], ³⁹K NMR could potentially probe the environment of the potassium cations within the crystal lattice in the solid state.

| Nucleus | Spin (I) | Natural Abundance (%) | Key Characteristics & Expected Observations for K[Cu(CN)₂] |

| ⁶³Cu | 3/2 | 69.7 | Quadrupolar, broad signal. Chemical shift sensitive to three-coordinate environment. More sensitive than ⁶⁵Cu.[1] |

| ⁶⁵Cu | 3/2 | 30.3 | Quadrupolar, slightly narrower signal than ⁶³Cu but less sensitive.[1] |

| ¹³C | 1/2 | 1.1 | Sharp signal in solution (if soluble and stable). In solid-state, shows coupling to Cu. Chemical shift expected in the typical range for metal cyanides. |

| ¹⁵N | 1/2 | 0.37 | Low sensitivity. In solid-state, shows coupling to Cu.[4] |

| ³⁹K | 3/2 | 93.26 | Quadrupolar, broad signal, low sensitivity. Could probe the K⁺ environment in the solid lattice.[5] |

Table 2: Summary of NMR Properties for Nuclei in K[Cu(CN)₂]

Electronic Absorption and Emission Spectroscopy

The d¹⁰ electronic configuration of Cu(I) in potassium dicyanocuprate(I) means that d-d electronic transitions are forbidden. Consequently, the compound is colorless and does not absorb in the visible region. Its electronic spectrum is characterized by transitions in the ultraviolet (UV) region.

Absorption Spectroscopy: The UV absorption of copper(I) cyanide complexes is generally attributed to metal-to-ligand charge-transfer (MLCT) transitions. Theoretical studies on CuCN suggest these transitions involve the excitation of an electron from molecular orbitals with mixed Cu 3dπ and CN⁻ π character to empty orbitals of Cu 4p and CN⁻ π* character.[1]

Emission Spectroscopy (Luminescence): Potassium dicyanocuprate(I) is a luminescent material.[4] The emission is a form of phosphorescence, arising from the radiative decay from a triplet excited state (T₁) to the singlet ground state (S₀).[1] This emission is sensitive to the material's physical form. For instance, mechanochemical grinding of K[Cu(CN)₂] can lead to changes in its fluorescence emission, suggesting the formation of new polymorphic forms with different crystal packing and intermolecular interactions.[4] Furthermore, solid solutions of K[Cu(CN)₂] and its gold analog, K[Au(CN)₂], exhibit unique visible fluorescence, demonstrating the tunability of the emission properties.[4]

| Spectroscopic Feature | Wavelength/Energy Range | Transition Type | Notes |

| UV Absorption | Ultraviolet | MLCT (S₀ → S₁) | Involves Cu 3dπ/CN π → Cu 4p/CN π* orbitals.[1] |

| Emission | Visible (tunable) | Phosphorescence (T₁ → S₀) | Emission properties are sensitive to the solid-state structure and can be altered by mechanical stress.[4] |

Table 3: Electronic Spectroscopic Properties of K[Cu(CN)₂]

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of K[Cu(CN)₂] are not extensively published. The following are generalized procedures based on standard laboratory practices for the characterization of air-stable solid coordination compounds.

A. Vibrational Spectroscopy (FT-IR and Raman)

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount (1-2 mg) of K[Cu(CN)₂] with approximately 200 mg of dry KBr powder. Press the mixture into a transparent disk using a hydraulic press. Alternatively, for Attenuated Total Reflectance (ATR), place the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically in the 4000-400 cm⁻¹ range. Acquire a background spectrum of the pure KBr pellet or empty ATR crystal and subtract it from the sample spectrum.

-

-

Raman Spectroscopy:

-

Sample Preparation: Place a small amount of the solid K[Cu(CN)₂] sample into a capillary tube or onto a microscope slide.

-

Data Acquisition: Excite the sample with a laser of a specific wavelength (e.g., 532 nm or 785 nm). Collect the scattered light and generate the Raman spectrum. The laser power should be optimized to avoid sample decomposition.

-

B. Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy

-

Sample Preparation: Pack the solid K[Cu(CN)₂] powder into a zirconia rotor of an appropriate size (e.g., 4 mm).

-

Data Acquisition:

-

Acquire spectra for ¹³C, ¹⁵N, ⁶³Cu, and ³⁹K nuclei using a high-field solid-state NMR spectrometer.

-

Employ Magic Angle Spinning (MAS) to average anisotropic interactions and obtain higher resolution spectra.

-

For quadrupolar nuclei like ⁶³Cu and ³⁹K, specialized pulse sequences (e.g., QCPMG or Hahn-echo) may be necessary to acquire the broad signals.[2][3]

-

Use appropriate reference compounds for each nucleus (e.g., tetramethylsilane for ¹³C, a saturated solution of [Cu(CH₃CN)₄][ClO₄] for ⁶³Cu, and 0.1 M KCl for ³⁹K).[1][5]

-

C. Electronic Spectroscopy (UV-Vis and Luminescence)

-

UV-Vis Diffuse Reflectance Spectroscopy:

-

Sample Preparation: Prepare a sample by grinding K[Cu(CN)₂] with a non-absorbing matrix like barium sulfate (BaSO₄).

-

Data Acquisition: Record the diffuse reflectance spectrum over the desired UV-Vis range (e.g., 200-800 nm). The reflectance data can be converted to absorbance using the Kubelka-Munk function.

-

-

Luminescence Spectroscopy:

-

Sample Preparation: Place the solid K[Cu(CN)₂] powder in a solid-sample holder.

-

Data Acquisition:

-

Measure the excitation spectrum by scanning the excitation wavelength while monitoring the emission at a fixed wavelength.

-

Measure the emission spectrum by exciting the sample at a fixed wavelength (determined from the excitation spectrum) and scanning the emission wavelengths.

-

Quantum yield and lifetime measurements can be performed using appropriate instrumentation.

-

-

Conclusion

The spectroscopic properties of potassium dicyanocuprate(I) are intimately linked to its unique polymeric structure and the d¹⁰ electronic configuration of the copper(I) center. Vibrational spectroscopy is dominated by a strong ν(C≡N) band sensitive to the coordination environment. While NMR studies are challenging due to the quadrupolar nature of both copper and potassium nuclei, solid-state NMR offers a viable path for characterization, with expected parameters informed by data from related copper(I) cyanide compounds. The compound's electronic properties are characterized by UV absorption due to MLCT transitions and notable solid-state luminescence that is responsive to its physical environment. This guide provides a foundational understanding of these spectroscopic features, essential for professionals working with this versatile compound.

References

- 1. people.wm.edu [people.wm.edu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Polymorphs and solid solutions: materials with new luminescent properties obtained through mechanochemical transformation of dicyanoaurate(i) salts - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

- 5. journal.uctm.edu [journal.uctm.edu]

- 6. www2.ung.si [www2.ung.si]

An In-depth Technical Guide to Cuprous Potassium Cyanide (CAS 13682-73-0): Properties, Synthesis, and Applications in Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Cuprous Potassium Cyanide, registered under CAS number 13682-73-0, is an inorganic coordination compound with the chemical formula KCu(CN)₂.[1] Also known by its systematic IUPAC name, potassium dicyanocuprate(I), this white crystalline solid is a double salt of copper(I) cyanide and potassium cyanide.[2] While primarily utilized in industrial applications such as electroplating of copper and brass, its utility extends to the realm of organic synthesis, where it serves as a key reagent.[2] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis methodologies, analytical techniques, and associated hazards of Cuprous Potassium Cyanide. A notable application in the synthesis of pharmacologically active molecules is also detailed, highlighting its relevance to drug development professionals.

Chemical and Physical Properties

Cuprous Potassium Cyanide is a white, odorless, crystalline powder.[3][4] It is denser than water and soluble in water.[4][5] The compound is stable under normal conditions but is highly reactive and can decompose upon heating to produce toxic fumes.[2][6] Contact with acids liberates highly toxic hydrogen cyanide gas.[6]

Table 1: Chemical and Physical Properties of Cuprous Potassium Cyanide

| Property | Value | Reference(s) |

| CAS Number | 13682-73-0 | [1] |

| Molecular Formula | C₂CuKN₂ | [7] |

| Molecular Weight | 154.68 g/mol | [7] |

| Appearance | White crystalline powder | [3][4] |

| Melting Point | 290 °C (decomposes) | [4][7] |

| Density | 4 g/mL at 25 °C | [4][7] |

| Solubility | Water soluble | [5] |

| Synonyms | Potassium dicyanocuprate(I), Potassium copper(I) cyanide, Potassium cuprocyanide | [1][8] |

Synthesis of Cuprous Potassium Cyanide

The synthesis of Cuprous Potassium Cyanide can be achieved through several methods, with the most common being the reaction of cuprous cyanide with potassium cyanide. Industrial-scale production often starts from more readily available copper(II) salts.

Experimental Protocols

2.1.1. Laboratory-Scale Synthesis from Cuprous Cyanide

A primary and direct method for synthesizing cuprous potassium cyanide involves the reaction of cuprous cyanide (CuCN) with potassium cyanide (KCN) in an aqueous solution.[1]

-

Procedure: Insoluble cuprous cyanide is dissolved in an aqueous solution containing an excess of potassium cyanide. The excess KCN helps to shift the equilibrium towards the formation of the stable, soluble dicyanocuprate(I) ion, [Cu(CN)₂]⁻. The reaction is typically conducted at ambient temperature.[1] The resulting solution can be concentrated to crystallize the product, KCu(CN)₂.

2.1.2. Industrial-Scale Synthesis from Copper(II) Salts

On an industrial scale, the synthesis is often a multi-step process starting from copper(II) salts like copper(II) sulfate.

-

Formation of Cuprous Chloride: Copper metal is reacted with cupric chloride in an aqueous solution containing an alkali metal chloride (e.g., NaCl) and hydrochloric acid at 30–60°C to produce cuprous chloride (CuCl).[1]

-

Formation of Cuprous Cyanide: The resulting cuprous chloride solution is then reacted with liquid hydrogen cyanide at 40–50°C under pressure to form insoluble cuprous cyanide (CuCN).[1]

-

Formation of Cuprous Potassium Cyanide: The solid cuprous cyanide is separated, and potassium cyanide is added to form the final product.[1]

2.1.3. Electrochemical Synthesis

An alternative method involves controlled-potential electrolysis.

-

Procedure: A copper anode and a platinum cathode are immersed in a 0.5–1.0 M potassium cyanide electrolyte solution. A voltage of 1.5–2.0 V is applied, causing the copper anode to dissolve and release cuprous ions (Cu⁺). These ions then react with the cyanide ions in the electrolyte to form the dicyanocuprate(I) complex, [Cu(CN)₂]⁻.[1]

Caption: Industrial synthesis workflow for Cuprous Potassium Cyanide.

Application in Drug Development: Synthesis of Antihypertensive Agents

While Cuprous Potassium Cyanide is not itself a therapeutic agent, it serves as a crucial reagent in the synthesis of biologically active molecules. A notable example is its use in the preparation of indole derivatives with antihypertensive activity.[9]

Role in Synthesis of Indole-7-Carboxamides

In a synthetic route reported by Asselin et al. (1986), Cuprous Potassium Cyanide is used to introduce a nitrile group into an indole precursor, which is a key step towards the final antihypertensive compounds.[9]

-

Experimental Step: An amino ethanol compound derived from 1-acetylindoline is reacted with cuprous potassium cyanide and cyanide to yield a nitrile compound. This nitrile is then further processed through hydrolysis and oxidation to form the target indole-7-carboxamide, which has demonstrated the ability to reduce blood pressure.[9]

Caption: Synthetic pathway to an antihypertensive agent using KCu(CN)₂.

It is important to note that there is no evidence of Cuprous Potassium Cyanide itself having a direct pharmacological effect or interacting with specific biological signaling pathways. Its role is confined to chemical synthesis.

Analytical Methods

The analysis of cyanide-containing compounds, including Cuprous Potassium Cyanide, requires specific methods due to the complex nature of cyanide species.

-

Titrimetric Methods: Free cyanide can be determined by titration with a standardized silver nitrate solution.[1]

-

Colorimetric and Spectrophotometric Methods: These are traditional methods for cyanide detection but are prone to interferences and often require a distillation step.[10][11]

-

Ion Chromatography: This technique can resolve individual metal cyanide complexes, allowing for precise differentiation and quantification. It is considered an ideal method for analyzing metal cyanides in water.[10]

-

X-ray Diffraction: Single-crystal X-ray diffraction has been instrumental in determining the complex polymeric structure of solid-state Cuprous Potassium Cyanide.[1]

-

Sample Preparation: For complex matrices, sample preparation may involve UV irradiation of an acidified sample to break down the complex and liberate free cyanide for analysis.[2]

Hazards and Safety Information

Cuprous Potassium Cyanide is a highly toxic substance and must be handled with extreme caution. The primary hazards are acute toxicity upon ingestion, inhalation, or skin contact.[3][10]

Table 2: Hazard Identification and Safety Precautions for Cuprous Potassium Cyanide

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statement | Reference(s) |

| Acute Toxicity (Oral) | Skull and crossbones | Danger | H301: Toxic if swallowed. | P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. | [3] |

| Acute Toxicity (Dermal) | Skull and crossbones | Danger | H312: Harmful in contact with skin. | P280: Wear protective gloves/protective clothing. | [3] |

| Acute Toxicity (Inhalation) | Skull and crossbones | Danger | H331: Toxic if inhaled. | P261: Avoid breathing dust. | [3] |

| Reactivity | None | Danger | Reacts with acids to liberate very toxic hydrogen cyanide gas. | P233: Keep container tightly closed. | [10] |

First Aid Measures:

-

Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing. Seek immediate medical attention.[6]

-

Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water. Seek immediate medical attention.[6]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a doctor.[6]

-

Ingestion: Do not induce vomiting. Rinse mouth and call a poison center or doctor immediately.[6]

Caption: Key hazards associated with Cuprous Potassium Cyanide.

Cuprous Potassium Cyanide (CAS 13682-73-0) is a compound with significant industrial applications and a niche but important role in synthetic organic chemistry. For researchers and professionals in drug development, its primary relevance lies not in any inherent biological activity, but as a reagent for constructing more complex molecules with therapeutic potential, such as antihypertensive agents. Its high toxicity necessitates stringent safety protocols during handling and use. A thorough understanding of its properties, synthesis, and hazards is crucial for its safe and effective application in a research and development setting.

References

- 1. Cuprous potassium cyanide | 13682-73-0 | Benchchem [benchchem.com]

- 2. ANALYTICAL METHODS - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. waterboards.ca.gov [waterboards.ca.gov]

- 4. echemi.com [echemi.com]

- 5. LABETALOL (PD009899, SGUAFYQXFOLMHL-UHFFFAOYSA-N) [probes-drugs.org]

- 6. Uncovering the Interplay of Competing Distortions in the Prussian Blue Analogue K2Cu[Fe(CN)6] - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Newblue-CHEM -CUPROUS POTASSIUM CYANIDE, CasNo.13682-73-0 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]

- 8. vdoc.pub [vdoc.pub]

- 9. Antihypertensive activity of indole and indazole analogues: A review - Arabian Journal of Chemistry [arabjchem.org]

- 10. Analyzing Cyanide by Ion Chromatography | Thermo Fisher Scientific - TW [thermofisher.com]

- 11. ysi.com [ysi.com]

Unraveling the Linear Geometry of the Dicyanocuprate(I) Anion: A Technical Guide

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the molecular geometry of the dicyanocuprate(I) anion, [Cu(CN)₂]⁻, has been compiled for researchers, scientists, and professionals in drug development. This guide elucidates the structural parameters of this fundamental coordination complex, summarizing key quantitative data, outlining experimental methodologies for its characterization, and providing a visual representation of its linear structure.

The dicyanocuprate(I) anion is a cornerstone of copper(I) cyanide chemistry, finding applications in various fields, including electroplating and as a synthetic precursor. Understanding its precise molecular geometry is crucial for predicting its reactivity and designing novel materials and therapeutic agents.

Molecular Geometry and Bond Parameters

The geometry of the dicyanocuprate(I) anion is highly influenced by its surrounding environment. In the presence of small counter-ions such as potassium (K⁺), the anion tends to form polymeric chains in the solid state. In these structures, the copper(I) center adopts a distorted trigonal planar coordination by bridging cyanide ligands.

However, when crystallized with a large, non-coordinating counter-ion like tetraphenylarsonium ([As(C₆H₅)₄]⁺), the discrete, linear geometry of the [Cu(CN)₂]⁻ anion is observed. This linear arrangement is also the predominant form in solution. The key structural parameters for the linear dicyanocuprate(I) anion are summarized in the table below.

| Parameter | Value |

| Bond Angle | |

| ∠(C-Cu-C) | 180° (idealized) |

| Bond Lengths | |

| Cu-C | ~1.92 Å |

| C≡N | ~1.16 Å |

Table 1: Structural Parameters of the Linear Dicyanocuprate(I) Anion.

Experimental Determination of Molecular Structure

The definitive method for determining the precise molecular geometry of the dicyanocuprate(I) anion in the solid state is single-crystal X-ray diffraction . This technique provides detailed information on bond lengths, bond angles, and the overall crystal packing.

General Experimental Protocol for Single-Crystal X-ray Diffraction:

-

Crystal Growth: Single crystals of a salt containing the dicyanocuprate(I) anion, such as [As(C₆H₅)₄][Cu(CN)₂], are grown from a suitable solvent system. This is typically achieved by slow evaporation of the solvent or by carefully layering a solution of the complex with a miscible anti-solvent.

-

Data Collection: A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations of the atoms. The diffractometer directs a monochromatic X-ray beam onto the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern. A detector, such as a CCD or CMOS detector, records the intensities and positions of the diffracted X-ray beams.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods. The atomic positions and their thermal displacement parameters are then refined using a least-squares algorithm to achieve the best possible fit between the observed and calculated diffraction patterns.

Visualization of the Dicyanocuprate(I) Anion

The linear geometry of the discrete dicyanocuprate(I) anion is a consequence of the sp hybridization of the central copper(I) atom. This arrangement minimizes electrostatic repulsion between the two negatively charged cyanide ligands.

Figure 1: Linear structure of the dicyanocuprate(I) anion.

This technical guide provides a foundational understanding of the molecular geometry of the dicyanocuprate(I) anion. The data and methodologies presented are essential for researchers and professionals working with copper-based compounds in various scientific and industrial applications.

An In-depth Technical Guide to the Material Safety of Cuprous Potassium Cyanide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive material safety data sheet (MSDS) information for cuprous potassium cyanide, also known as potassium dicyanocuprate(I). The information is tailored for researchers, scientists, and professionals in drug development, presenting key data in a structured format with detailed experimental context.

Chemical Identification and Properties

Cuprous potassium cyanide is an inorganic coordination compound with the chemical formula KCu(CN)₂.[1] In this complex, a central copper(I) ion is coordinated by two cyanide ligands, forming the dicyanocuprate(I) anion, [Cu(CN)₂]⁻, with a potassium counter-ion.[1] It is recognized by several synonyms, including potassium copper(I) cyanide and potassium cuprocyanide.[1]

Table 1: Physical and Chemical Properties of Cuprous Potassium Cyanide

| Property | Value | Reference |

| Chemical Formula | KCu(CN)₂ or C₂CuKN₂ | [1] |

| Molar Mass | 154.68 g/mol | [2] |

| Appearance | White crystalline solid | [1] |

| Solubility | Water soluble | |

| Density | Denser than water | [3] |

| CAS Number | 13682-73-0 | [1] |

Hazard Identification and Toxicological Profile

Cuprous potassium cyanide is classified as a highly toxic substance. The primary hazard is associated with the cyanide moiety, which is a potent inhibitor of cellular respiration.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Reference |

| Acute Toxicity, Oral | 2 | H300: Fatal if swallowed | [4] |

| Acute Toxicity, Dermal | 1 | H310: Fatal in contact with skin | [4] |

| Acute Toxicity, Inhalation | 2 | H330: Fatal if inhaled | |

| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life | |

| Hazardous to the Aquatic Environment, Long-term Hazard | 1 | H410: Very toxic to aquatic life with long lasting effects | |

| Genetic Defects | H340: May cause genetic defects | [4][5] |

Contact with acids liberates highly toxic hydrogen cyanide gas (EUH032).[4][5] The substance is also corrosive and can cause severe injury, burns, or death upon inhalation, ingestion, or skin/eye contact. Reaction with water or moist air may release toxic and corrosive gases.

Experimental Protocols

3.1. Determination of Free Cyanide by Argentometric Titration (Liebig-Denigés Method)

This method is a standard procedure for quantifying free (uncomplexed) cyanide in solutions containing copper-cyanide complexes.

-

Principle: Free cyanide ions react with a standardized silver nitrate (AgNO₃) solution to form a soluble dicyanoargentate(I) complex ([Ag(CN)₂]⁻). The endpoint is detected when all free cyanide has been consumed, and the excess silver nitrate reacts with an indicator, typically potassium iodide (KI), to form a persistent turbidity due to the precipitation of silver iodide (AgI).[6]

-

Reagents:

-

Standardized silver nitrate solution (e.g., 0.1 M)

-

Potassium iodide indicator solution (e.g., 10%)[7]

-

Sodium hydroxide solution (to maintain alkaline conditions)

-

-

General Procedure:

-

A known volume of the cuprous potassium cyanide sample solution is taken and diluted with deionized water.

-

An alkaline environment is ensured by adding a sodium hydroxide solution.

-

A small amount of potassium iodide indicator is added to the solution.[7]

-

The solution is titrated with the standardized silver nitrate solution with constant stirring.

-

The endpoint is the first appearance of a permanent faint turbidity (opalescence) due to the formation of silver iodide.

-

The concentration of free cyanide is calculated based on the volume of silver nitrate solution consumed.

-

3.2. Determination of Total Copper Content

The total copper concentration can be determined using various analytical techniques, including volumetric titration and atomic absorption spectroscopy.[6] A classic volumetric method is the short iodide method.

-

Principle: The sample is treated with acids to decompose the cyanide complex and oxidize Cu(I) to Cu(II). The Cu(II) ions then oxidize iodide ions (I⁻) to iodine (I₂), which is subsequently titrated with a standardized sodium thiosulfate (Na₂S₂O₃) solution using a starch indicator.

-

Reagents:

-

Concentrated Nitric Acid (HNO₃) and Hydrochloric Acid (HCl)

-

Sulfuric Acid (H₂SO₄)

-

Bromine water

-

Ammonium Hydroxide (NH₄OH)

-

Acetic Acid (CH₃COOH)

-

Potassium Iodide (KI)

-

Standardized Sodium Thiosulfate solution

-

Starch indicator solution

-

-

General Procedure:

-

A measured volume of the sample solution is acidified with HCl and HNO₃ and evaporated.[8]

-

Sulfuric acid is added, and the solution is heated to fumes to remove nitrates.[8]

-

The solution is diluted, and bromine water is added to ensure all copper is in the Cu(II) state.[8]

-

Ammonium hydroxide is added to neutralize the solution, followed by acetic acid.[8]

-

Potassium iodide is added, which reacts with Cu(II) to produce iodine.[8]

-

The liberated iodine is immediately titrated with a standard sodium thiosulfate solution to a pale yellow color.

-

Starch indicator is added, and the titration is continued until the blue color disappears.[8]

-

The copper content is calculated from the volume of titrant used.

-

Safe Handling and Emergency Procedures

4.1. Handling and Storage

-

Handle the substance only in a well-ventilated area, preferably in a chemical fume hood.[9]

-

Avoid contact with skin, eyes, and clothing.[4][8] Do not breathe dust or vapors.[4]

-

Personal Protective Equipment (PPE) is mandatory: wear appropriate gloves (nitrile or neoprene), safety goggles, a face shield, and a lab coat.[10][11]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[4]

-

Keep away from acids, water, and incompatible materials.[12] Store in a secured area.[10]

4.2. First Aid Measures

-

Inhalation: Move the victim to fresh air immediately.[4][8] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][8]

-

Skin Contact: Immediately remove all contaminated clothing.[4][8] Gently wash the affected area with plenty of soap and water for at least 15-20 minutes.[7][4][8] Seek immediate medical attention.[4][8]

-

Eye Contact: Immediately rinse cautiously with water for several minutes.[4][8] Remove contact lenses if present and easy to do. Continue rinsing.[4][8] Seek immediate medical attention.[4][8]

-

Ingestion: Rinse mouth.[4][8] Do NOT induce vomiting. Seek immediate medical attention and call a poison control center.[4][8]

4.3. Spill Response Workflow

The following diagram outlines the logical workflow for responding to a spill of cuprous potassium cyanide.

Caption: Workflow for handling a cuprous potassium cyanide spill.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[7][4][8]

-

Unsuitable Extinguishing Media: Do not use a heavy water stream.[4][8]

-

Specific Hazards: Fire will produce irritating, corrosive, and/or toxic gases. Contact with water may generate heat and increase the concentration of fumes.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[4][8]

Stability and Reactivity

-

Chemical Stability: Stable under normal storage conditions.[4][8]

-

Reactivity: Highly reactive material.[4][8] Contact with acids liberates very toxic hydrogen cyanide gas.[4][8] Fusion with metal chlorates, perchlorates, nitrates, or nitrites can cause violent explosions.[7]

-

Conditions to Avoid: Moisture and direct sunlight.[4]

-

Incompatible Materials: Strong acids, strong oxidizing agents.

This guide is intended to provide essential safety information and should be used in conjunction with a comprehensive risk assessment and adherence to all applicable institutional and regulatory safety protocols. Always consult the most current Safety Data Sheet provided by the supplier before handling this chemical.

References

- 1. ysi.com [ysi.com]

- 2. people.csiro.au [people.csiro.au]

- 3. nmfrc.org [nmfrc.org]

- 4. Titration of Cyanide Solutions Containing Dissolved Copper - 911Metallurgist [911metallurgist.com]

- 5. saimm.co.za [saimm.co.za]

- 6. Cuprous potassium cyanide | 13682-73-0 | Benchchem [benchchem.com]

- 7. mt.com [mt.com]

- 8. Analytical Method for Copper Content in Cyanide Solution - 911Metallurgist [911metallurgist.com]

- 9. finishing.com [finishing.com]

- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 11. carlroth.com [carlroth.com]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Historical Preparation of Potassium Cyanocuprates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the historical methods for the synthesis of potassium cyanocuprates, with a primary focus on the preparation of potassium tetracyanocuprate(I), K₃[Cu(CN)₄], a significant compound in the history of coordination chemistry and a key reagent in various applications. While the term "cuprous potassium cyanide" can also refer to potassium dicyanocuprate(I), K[Cu(CN)₂], historical preparations involving the reaction of copper(II) salts with an excess of potassium cyanide predominantly yield the tetracyano complex. This guide will detail the prevalent historical methodologies, present quantitative data in a structured format, and provide visualizations of the chemical pathways.

Historical Synthesis Methods

The preparation of potassium cyanocuprates dates back to the 19th and early 20th centuries, with methods evolving from direct reactions of copper salts with cyanide to more controlled industrial processes. The two primary historical approaches are the direct cyanation of a copper(II) salt and electrochemical synthesis.

Direct Cyanation of Copper(II) Sulfate

The most common historical method involves the reaction of an aqueous solution of copper(II) sulfate with an excess of potassium cyanide. This reaction proceeds through a series of intermediates. Initially, copper(II) cyanide (Cu(CN)₂) is formed, which is unstable and readily decomposes to the more stable copper(I) cyanide (CuCN) with the evolution of cyanogen gas, a highly toxic byproduct. The insoluble copper(I) cyanide then dissolves in the excess potassium cyanide to form a stable, soluble complex. With a significant excess of potassium cyanide, the predominant product is potassium tetracyanocuprate(I)[1][2][3].

Electrochemical Synthesis

Electrochemical methods offer a more controlled route to the synthesis of cyanocuprate complexes. In a typical historical setup, a copper anode is immersed in a potassium cyanide electrolyte solution. Application of a voltage causes the copper anode to dissolve, releasing cuprous ions (Cu⁺) into the solution. These ions then react with the cyanide ions in the electrolyte to form the cyanocuprate(I) complex. This method allows for a degree of control over the stoichiometry of the resulting complex.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the historical preparation of potassium tetracyanocuprate(I) via the direct cyanation of copper(II) sulfate.

| Parameter | Value | Notes |

| Reactants | Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O), Potassium Cyanide (KCN) | |

| Molar Ratio (KCN:CuSO₄) | ≥ 5:1 | A significant excess of KCN is crucial to ensure the formation of the tetracyano complex and to dissolve the intermediate CuCN. |

| Solvent | Water | |

| Temperature | Ambient, with potential for gentle warming to ensure complete dissolution. | |

| Reaction Byproducts | Potassium Sulfate (K₂SO₄), Cyanogen ((CN)₂) | Cyanogen is a highly toxic gas, necessitating preparation in a well-ventilated fume hood. |

| Product | Potassium Tetracyanocuprate(I) (K₃[Cu(CN)₄]) | A colorless, crystalline solid. |

Experimental Protocols

The following are detailed experimental protocols for the key historical preparation methods.

Preparation of Potassium Tetracyanocuprate(I) from Copper(II) Sulfate

This protocol is a synthesis of descriptions found in historical chemical literature.

Materials:

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

-

Potassium Cyanide (KCN)

-

Distilled Water

Procedure:

-

Preparation of Copper Sulfate Solution: Prepare a solution of copper(II) sulfate by dissolving a known quantity of CuSO₄·5H₂O in distilled water.

-

Preparation of Potassium Cyanide Solution: In a separate container, prepare a solution of potassium cyanide by dissolving KCN in distilled water. A molar excess of at least five times that of the copper sulfate is required.

-

Reaction: Slowly add the potassium cyanide solution to the copper sulfate solution with constant stirring. A precipitate of copper(II) cyanide will initially form, which will then decompose to copper(I) cyanide with the evolution of cyanogen gas.

-

Dissolution: Continue adding the potassium cyanide solution until the precipitate of copper(I) cyanide completely dissolves, resulting in a clear, colorless solution of potassium tetracyanocuprate(I).

-